2-Nitro-7-(trifluoromethyl)naphthalene
Description
2-Nitro-7-(trifluoromethyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a nitro (-NO₂) group at position 2 and a trifluoromethyl (-CF₃) group at position 7 of the naphthalene ring.
Properties
Molecular Formula |
C11H6F3NO2 |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
2-nitro-7-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-3-1-7-2-4-10(15(16)17)6-8(7)5-9/h1-6H |
InChI Key |
DMANBUASFRDGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 2-Nitro-7-(trifluoromethyl)naphthalene with structurally related compounds based on substituent type, position, and molecular weight:
| Compound Name | Substituents (Position) | Molecular Weight | Key Properties |
|---|---|---|---|
| This compound | -NO₂ (2), -CF₃ (7) | ~285.2* | High electron deficiency; low solubility in polar solvents |
| 2-Fluoronaphthalene | -F (2) | 146.16 | Moderate electronegativity; volatile |
| 1-Methyl-2-nitrobenzene | -CH₃ (1), -NO₂ (2) | 151.16 | Steric hindrance near nitro group; used in dye synthesis |
| Naphthalene-2,7-disulfonic acid | -SO₃Na (2,7) | 332.26 | Highly polar; water-soluble |
| 3-(4-Methoxyphenyl)-7-nitronaphthalene | -OCH₃ (4-phenyl), -NO₂ (7) | ~323.3* | Extended conjugation; UV-active |
*Estimated based on analogous structures.
- Electronic Effects : The trifluoromethyl group (-CF₃) at position 7 exerts stronger electron-withdrawing effects compared to methyl (-CH₃) or sulfonic acid (-SO₃H) groups, reducing the electron density of the aromatic ring and directing electrophilic substitution reactions to specific positions .
- Solubility : Unlike sulfonated derivatives (e.g., naphthalene-2,7-disulfonic acid disodium salt), which are highly water-soluble due to ionic groups, the nitro and trifluoromethyl groups render this compound hydrophobic, favoring organic solvents .
Environmental and Toxicological Profiles
- Environmental Persistence : Like other nitro-PAHs (e.g., 1-Nitronaphthalene), the nitro group may enhance resistance to microbial degradation, while the trifluoromethyl group could further increase environmental persistence due to its stability .
- The trifluoromethyl group may modulate toxicity by altering metabolic pathways compared to methyl or hydroxyl analogs .
Research Findings and Data Gaps
- Thermal Stability: Trifluoromethyl groups typically enhance thermal stability; this compound may outperform non-fluorinated nitro-PAHs in high-temperature applications.
- Data Limitations : Existing studies focus on simpler derivatives (e.g., 2-Methylnaphthalene or 2-Fluoronaphthalene), highlighting the need for targeted research on dual-substituted nitro/trifluoromethyl systems .
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